Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-
Overview
Description
Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- is a heterocyclic compound that features a tetrazole ring fused to an isoquinoline structure
Scientific Research Applications
Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural properties.
Materials Science: Its electron-rich planar structure makes it useful in the development of new materials.
Biological Studies: It is used in various biological assays to study its effects on different biological systems.
Future Directions
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The progress of isoquinoline synthesis provides creative inspiration and expands novel ideas for researchers in this field .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- typically involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate. This reaction is carried out under reflux conditions in methanol with a fivefold excess of hydrazine hydrate for 4-6 hours. The product is then extracted from the aqueous layer using chloroform .
Industrial Production Methods
While specific industrial production methods for Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the isoquinoline structure.
Substitution: Substitution reactions can occur at various positions on the tetrazole or isoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethyl orthoformate, and various oxidizing or reducing agents. Reaction conditions typically involve refluxing in solvents such as methanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization with ethyl orthoformate yields 5,5-dimethyl-6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine .
Mechanism of Action
The mechanism of action of Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, influencing their activity. The isoquinoline structure can also modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine
- 5,6-dihydropyrazolo[5,1-a]isoquinoline
Uniqueness
Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- is unique due to its specific fusion of a tetrazole ring with an isoquinoline structure. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
5,5-dimethyl-6H-tetrazolo[5,1-a]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-11(2)7-8-5-3-4-6-9(8)10-12-13-14-15(10)11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPUINDENAEALQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NN=NN31)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350617 | |
Record name | Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310457-43-3 | |
Record name | Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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